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2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Catalog No.
S3340179
CAS No.
35783-10-9
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1-benzoxepin-3-one

CAS Number

35783-10-9

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-3-one

IUPAC Name

4,5-dihydro-1-benzoxepin-3-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2

InChI Key

KKXKJOBVUSXAFR-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OCC1=O

Canonical SMILES

C1CC2=CC=CC=C2OCC1=O

Anticancer Activity

Anxiolytic and Analgesic Agents

Anti-Implantation Agents

Anticonvulsant Evaluation

2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound characterized by the molecular formula C10H10O2C_{10}H_{10}O_{2}. It features a unique structure comprising a benzene ring fused to an oxepin ring, creating a seven-membered ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxepin derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, utilizing reagents such as halogens or amines.

The major products formed from these reactions include various substituted oxepin derivatives and alcohols, depending on the specific conditions and reagents used.

Research indicates that 2,3,4,5-Tetrahydro-1-benzoxepin-3-one exhibits potential biological activities. Some related compounds have shown effects on the central nervous system in animal models, suggesting possible applications in neuropharmacology. Additionally, studies have pointed towards its antimicrobial and anti-inflammatory properties, although detailed mechanisms of action remain under investigation.

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Cyclization of 2-Hydroxybenzaldehyde with 1,3-Diketones: This reaction is conducted under acidic conditions to facilitate the formation of the oxepin ring.
  • Optimization for Industrial Production: The scalability of these synthetic routes suggests that methodologies can be adapted for large-scale production by optimizing reaction conditions to improve yield and purity .

2,3,4,5-Tetrahydro-1-benzoxepin-3-one has a broad range of applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Ongoing research aims to explore its potential as a pharmaceutical intermediate in developing new drugs.
  • Industry: It is utilized in synthesizing specialty chemicals and materials.

Interaction studies involving 2,3,4,5-Tetrahydro-1-benzoxepin-3-one focus on its pharmacokinetics and potential interactions with biological systems. Preliminary findings suggest that this compound may interact with neurotransmitter systems or other cellular pathways. Understanding these interactions is crucial for developing therapeutic applications and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1-benzoxepin-3-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-oneSimilar fused ring structureDifferent biological activity profiles
2,3,4,5-Tetrahydro-1-benzoxepineLacks the ketone groupAlters reactivity and potential applications
3-Phenylpropan-1-amine derivativesVaries in side chain structureUsed in similar synthetic routes but distinct outcomes

The uniqueness of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one lies in its specific ring structure combined with the presence of the ketone group. This configuration imparts distinct chemical reactivity and potential biological properties compared to these similar compounds.

XLogP3

1.7

Dates

Last modified: 04-14-2024

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